N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine
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Overview
Description
N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3,4]thiadiazole core with a benzylamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with 5-iodo-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation: Products with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Deiodinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the core structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also possess a fused heterocyclic system and are known for their antimicrobial and anticancer activities.
Uniqueness: N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine is unique due to the presence of the benzylamine moiety and the iodo substituent, which can significantly influence its biological activity and chemical reactivity. The combination of these features makes it a versatile compound for further modification and optimization in drug development .
Properties
CAS No. |
1206207-45-5 |
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Molecular Formula |
C11H9IN4S |
Molecular Weight |
356.19 g/mol |
IUPAC Name |
N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine |
InChI |
InChI=1S/C11H9IN4S/c12-9-7-14-11-16(9)15-10(17-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15) |
InChI Key |
TWAGLJKRQCOXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C(=CN=C3S2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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